Quinoline, 8-[(chloromethyl)thio]-
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Overview
Description
Quinoline, 8-[(chloromethyl)thio]- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal chemistry, agrochemicals, and as a building block for various synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(chloromethyl)thio]- typically involves the introduction of a chloromethylthio group to the quinoline ring. One common method involves the reaction of 8-hydroxyquinoline with chloromethyl methyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of Quinoline, 8-[(chloromethyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[(chloromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chloromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinoline, 8-[(methyl)thio]-.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 8-[(chloromethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Quinoline, 8-[(chloromethyl)thio]- depends on its application:
Antimicrobial: Disrupts microbial cell membranes, leading to cell lysis and death.
Anticancer: Interacts with DNA and inhibits topoisomerase enzymes, leading to apoptosis in cancer cells.
Material Science: Acts as a ligand in coordination chemistry, influencing the electronic properties of metal complexes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
Chloromethylquinoline: Similar structure but lacks the thio group, leading to different chemical reactivity.
Uniqueness
Quinoline, 8-[(chloromethyl)thio]- is unique due to the presence of both a chloromethyl and a thio group, which allows for a diverse range of chemical reactions and potential applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H8ClNS |
---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
8-(chloromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H8ClNS/c11-7-13-9-5-1-3-8-4-2-6-12-10(8)9/h1-6H,7H2 |
InChI Key |
OWTCJWRDURRTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCCl)N=CC=C2 |
Origin of Product |
United States |
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